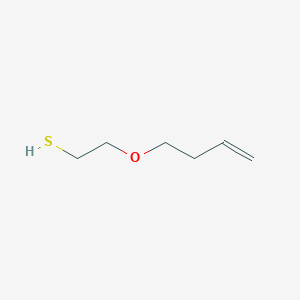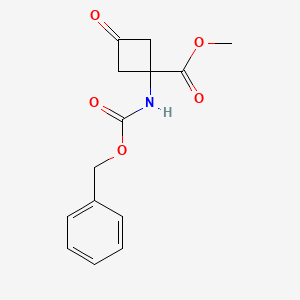
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by a cyclobutane ring substituted with a benzyloxycarbonylamino group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium methoxide.
Major Products Formed
Hydrolysis: Formation of 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(((benzyloxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylate.
Substitution: Formation of 1-amino-3-oxocyclobutane-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The cyclobutane ring provides rigidity to the molecule, influencing its binding interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (1S,3R)-3-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate: Similar structure but with a cyclopropane ring and a methanesulfonate group.
Uniqueness
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopentane and cyclopropane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C14H15NO5 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
methyl 3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-12(17)14(7-11(16)8-14)15-13(18)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18) |
Clave InChI |
NIBNIJUATKPRRU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)
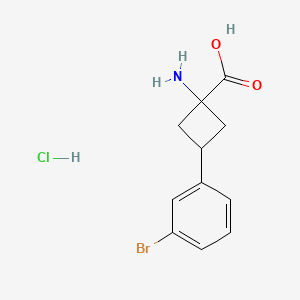
![Lithium(1+)[1,2,4]triazolo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B13509592.png)
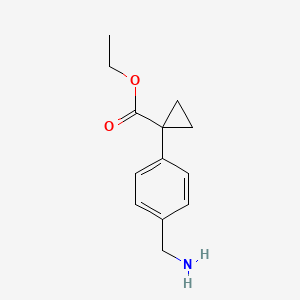
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
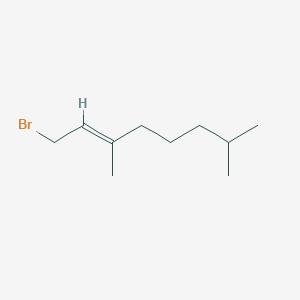
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
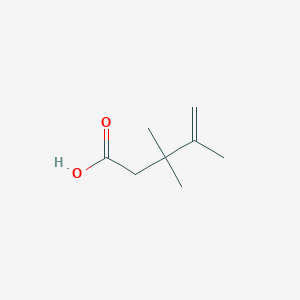
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)

![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)
